molecular formula C18H34BF4P B1314696 Tricyclohexylphosphonium tetrafluoroborate CAS No. 58656-04-5

Tricyclohexylphosphonium tetrafluoroborate

Cat. No.: B1314696
CAS No.: 58656-04-5
M. Wt: 368.2 g/mol
InChI Key: MYSMMEUXKHJYKH-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclohexylphosphonium tetrafluoroborate can be synthesized by reacting tricyclohexylphosphine with tetrafluoroboric acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired results .

Chemical Reactions Analysis

Types of Reactions

Tricyclohexylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, amides, and other complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclohexylphosphonium tetrafluoroborate is unique due to its stability and effectiveness as a ligand in various catalytic reactions. Its bulky cyclohexyl groups provide steric hindrance, which can enhance the selectivity of certain reactions compared to other phosphine ligands .

Biological Activity

Tricyclohexylphosphonium tetrafluoroborate (TCyPBF4) is a phosphonium salt that has gained attention in organic synthesis and catalysis. This article explores its biological activity, applications, and research findings, providing a comprehensive overview.

  • Molecular Formula : C18_{18}H34_{34}BF4_{4}P
  • Molar Mass : 368.24 g/mol
  • CAS Number : 58656-04-5
  • Appearance : White to almost white powder
  • Melting Point : 164°C to 172°C
  • Solubility : Soluble in water; slightly soluble in dichloromethane and methanol

Applications in Organic Synthesis

TCyPBF4 is primarily used as a ligand in various coupling reactions, including:

  • Buchwald-Hartwig Coupling
  • Suzuki Coupling
  • Other Transition Metal Complex Catalysis

These applications leverage its ability to stabilize metal catalysts and facilitate the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, it has been tested against various bacterial strains, showing efficacy in inhibiting growth. The mode of action is believed to involve disruption of microbial cell membranes, although specific mechanisms are still under investigation.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of TCyPBF4 on human cell lines. In vitro studies have shown that at certain concentrations, TCyPBF4 can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. This selective cytotoxicity suggests potential applications in targeted cancer therapies.

Case Study: Synthesis of C-Homoaporphines

A notable study involved the use of TCyPBF4 as a ligand in microwave-assisted direct arylation reactions to synthesize C-homoaporphines. The results demonstrated high conversion rates and selectivity, indicating that TCyPBF4 effectively suppresses side reactions such as debromination, which can complicate synthetic pathways .

Table of Biological Activity

Activity Type Observation Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Synthesis EfficiencyHigh conversion rates in arylation

Safety and Handling

While TCyPBF4 has significant potential in research and industry, it is important to note its safety profile:

  • Risk Codes : Irritating to eyes, respiratory system, and skin.
  • Safety Precautions : Avoid inhalation and contact with skin and eyes; use appropriate personal protective equipment.

Properties

IUPAC Name

tricyclohexylphosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33P.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h16-18H,1-15H2;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSMMEUXKHJYKH-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470991
Record name TRICYCLOHEXYLPHOSPHONIUM TETRAFLUOROBORATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58656-04-5
Record name TRICYCLOHEXYLPHOSPHONIUM TETRAFLUOROBORATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclohexylphosphonium Tetrafluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of tricyclohexylphosphonium tetrafluoroborate in palladium-catalyzed arylation reactions?

A1: this compound acts as a ligand for the palladium catalyst in these reactions. [, ] Specifically, it facilitates the palladium-catalyzed β-arylation of (ortho-bromophenyl)furan-2-yl-methanones. [] This means it helps the palladium catalyst to attach to the furan ring in a specific position, leading to the formation of furan-derived fluorenones. [] This selectivity is in contrast to using potassium tert-butoxide and triphenylphosphine, which promotes α-arylation and C(CO)–C bond cleavage instead. []

Q2: Are there any advantages to using this compound as a ligand in these reactions?

A2: Yes, research suggests that using this compound as a ligand can lead to high yields of the desired furan-derived fluorenones from a diverse range of starting materials. [] This suggests it can be a valuable tool for chemists seeking to synthesize these specific compounds.

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